molecular formula C15H6Cl2N2O4 B12878209 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- CAS No. 61472-28-4

5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)-

Cat. No.: B12878209
CAS No.: 61472-28-4
M. Wt: 349.1 g/mol
InChI Key: SKOMARNVBFNCLR-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- is a derivative of quinolinedione, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and a nitrophenyl group at the 2 position of the quinolinedione scaffold. These structural modifications impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- typically involves the introduction of chlorine atoms and a nitrophenyl group onto the quinolinedione scaffold. One common method involves the chlorination of 5,8-quinolinedione followed by nitration to introduce the nitrophenyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its interactions with enzymes and proteins, particularly those involved in redox reactions.

    Medicine: Research has shown potential anticancer, antibacterial, and antifungal activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- involves its interaction with cellular enzymes and proteins. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. It also inhibits certain enzymes by forming covalent bonds with their active sites, disrupting their normal function. The molecular targets include enzymes involved in cellular respiration and redox balance .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Quinolinedione, 6,7-dichloro-2-methyl-
  • 5,7-Dichloro-8-quinolinol
  • Streptonigrin
  • Lavendamycin

Uniqueness

5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- is unique due to the presence of both chlorine atoms and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of biological activities and can be used as a versatile intermediate in synthetic chemistry .

Properties

CAS No.

61472-28-4

Molecular Formula

C15H6Cl2N2O4

Molecular Weight

349.1 g/mol

IUPAC Name

6,7-dichloro-2-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C15H6Cl2N2O4/c16-11-12(17)15(21)13-8(14(11)20)5-6-9(18-13)7-3-1-2-4-10(7)19(22)23/h1-6H

InChI Key

SKOMARNVBFNCLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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